(5-Aminopyrazin-2-yl)dimethylphosphine oxide
Description
Chemical Nomenclature and Structural Features
(5-Aminopyrazin-2-yl)dimethylphosphine oxide is an organophosphorus compound characterized by a pyrazine ring substituted with an amino group at the 5-position and a dimethylphosphine oxide moiety at the 2-position. Its systematic IUPAC name is dimethyl(5-aminopyrazin-2-yl)phosphine oxide , with the molecular formula C₆H₉N₃OP and a molecular weight of 170.13 g/mol .
The compound’s structure (Figure 1) combines a heteroaromatic pyrazine core with electron-donating (amino) and electron-withdrawing (phosphine oxide) functional groups. This duality creates a unique electronic profile, influencing its reactivity and coordination properties. The phosphorus atom adopts a tetrahedral geometry, with bond angles near 109.5°, consistent with sp³ hybridization.
Table 1: Key Structural Parameters
| Feature | Description |
|---|---|
| Pyrazine substitution | Amino group at C5; dimethylphosphine oxide at C2 |
| Phosphorus oxidation | +3 (δ³λ³ classification) |
| Bond angles (P–O–C) | ~109° (tetrahedral geometry) |
| Aromatic system | Pyrazine ring with conjugated π-electrons |
Historical Context in Organophosphorus Chemistry
Organophosphorus chemistry emerged in the mid-19th century with the synthesis of simple phosphines and their oxides. The development of tertiary phosphine oxides, such as triphenylphosphine oxide, laid the groundwork for exploring substituted derivatives. This compound represents a modern advancement, combining heteroaromatic systems with phosphoryl functionalities.
Early synthetic routes for analogous compounds involved nucleophilic substitution reactions between halopyrazines and dimethylphosphine oxide precursors. For example, phosphorylation of 5-amino-2-chloropyrazine with dimethylphosphine oxide under basic conditions yields the target compound. Such methods parallel strategies used for pyridine-based phosphine oxides.
Position Within Phosphine Oxide Ligand Classifications
Phosphine oxides are classified by their coordination behavior and electronic properties. This compound falls into the tertiary phosphine oxide category, distinguished by its two methyl groups and one heteroaromatic substituent. Its ligand properties derive from:
- Lewis basicity : The phosphoryl oxygen donates electron density to metal centers.
- Aromatic π-system : The pyrazine ring enables π-backbonding interactions with transition metals.
Table 2: Comparison of Phosphine Oxide Ligand Types
| Ligand Type | Example | Key Features |
|---|---|---|
| Tertiary aliphatic | Trimethylphosphine oxide | High solubility, weak π-accepting ability |
| Aromatic | Triphenylphosphine oxide | Strong steric bulk, moderate electron withdrawal |
| Heteroaromatic | This compound | Tunable electronic effects, bifunctional sites |
The compound’s amino group further enhances its utility as a bifunctional ligand , capable of simultaneous N- and P-coordination. This property is exploited in catalysis, where it stabilizes metal complexes while modulating reactivity. For instance, palladium complexes incorporating this ligand show enhanced activity in Suzuki-Miyaura cross-coupling reactions due to improved electron transfer kinetics.
Properties
IUPAC Name |
5-dimethylphosphorylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N3OP/c1-11(2,10)6-4-8-5(7)3-9-6/h3-4H,1-2H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRAEPLJXSJKTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=NC=C(N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N3OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution in DMF
- A solution of 2,5-dichloropyrazine derivative and this compound precursor is prepared in DMF.
- Potassium carbonate is added as a base.
- The mixture is stirred at 60–70 °C overnight.
- After completion, the reaction is quenched with water, extracted with dichloromethane (DCM), washed with brine, dried over sodium sulfate, filtered, and concentrated.
- The crude product is purified by flash column chromatography using methanol/DCM gradients.
- Yields vary from 31% to 70% depending on substituents and reaction scale.
Palladium-Catalyzed Cross-Coupling
- 2-Iodoaniline is reacted with dimethylphosphine oxide in DMF in the presence of palladium acetate and Xantphos ligand.
- N,N-Diisopropylethylamine is used as the base.
- The reaction is conducted under nitrogen atmosphere at 100 °C for 6 hours.
- After monitoring completion by thin-layer chromatography, 2,4,5-trichloropyrazine is added.
- The mixture is heated at 75 °C for an additional 6 hours.
- Workup involves aqueous extraction, pH adjustment, washing, drying, filtration, concentration, and recrystallization.
- This method achieves yields up to 67.3% and is suitable for scale-up.
Grignard Reagent Synthesis of Dimethylphosphine Oxide Intermediates
- Magnesium turnings are activated with iodine in anhydrous tetrahydrofuran (THF).
- Aryl or heteroaryl halides are added dropwise to form Grignard reagents.
- Diethyl phosphite is added dropwise at 0 °C to the Grignard solution.
- The mixture is stirred overnight at ambient temperature.
- The reaction is quenched with dilute acid to pH 4–5.
- Organic extraction, drying, and purification by column chromatography and recrystallization yield pure phosphine oxide intermediates.
- This approach yields up to 92% of pure product and provides key building blocks for further coupling reactions.
Acid-Promoted Amination and Cyclization
- Amino-substituted pyrazine derivatives are reacted with acids such as trifluoroacetic acid or toluene-4-sulfonic acid in alcohol solvents (iso-butanol or pentanol).
- The mixture is heated in sealed tubes at 100–115 °C for several hours.
- The reaction is quenched with aqueous sodium bicarbonate.
- Organic extraction and chromatographic purification afford the target compounds.
- Yields range from 50% to 70%, depending on substrate and conditions.
Comparative Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Temperature (°C) | Reaction Time | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | Potassium carbonate, DMF, dichloropyrazine | 60–70 | Overnight | 31–70 | Simple setup, mild conditions | Moderate yields, longer times |
| Palladium-Catalyzed Cross-Coupling | Pd(OAc)2, Xantphos, DIPEA, DMF, halopyrazine | 75–100 | 6–12 h total | 67.3 | High yield, scalable | Requires expensive catalysts |
| Grignard Reagent Route | Mg, aryl halides, diethyl phosphite, THF | 0 to ambient | Overnight | Up to 92 | High purity, scalable | Air/moisture sensitive reagents |
| Acid-Promoted Amination & Cyclization | Trifluoroacetic acid, toluene-4-sulfonic acid | 100–115 | 5–12 h | 50–70 | Efficient ring closure | Requires sealed tube, harsh acid |
Research Findings and Notes
- The incorporation of the dimethylphosphine oxide group improves the compound's hydrogen bonding ability and pharmacokinetic properties, making these synthetic methods valuable for medicinal chemistry applications.
- Optimization of reaction conditions such as temperature, solvent, and catalyst loading is crucial for maximizing yield and purity.
- The palladium-catalyzed cross-coupling approach is preferred for complex molecule assembly due to its versatility and functional group tolerance.
- Grignard reagent-based synthesis of phosphine oxide intermediates provides a robust route for preparing building blocks for subsequent functionalization.
- Acid-mediated cyclization reactions require precise control to avoid side reactions and ensure product selectivity.
Chemical Reactions Analysis
Types of Reactions: (5-Aminopyrazin-2-yl)dimethylphosphine oxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: The compound can be oxidized to form pyrazine-2,5-dione derivatives.
Reduction: Reduction reactions can yield aminophosphine derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted pyrazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that phosphine oxides, including (5-Aminopyrazin-2-yl)dimethylphosphine oxide, exhibit potential anticancer properties. The mechanism involves the inhibition of specific cellular pathways that lead to cancer cell proliferation. For instance, research has shown that derivatives of phosphine oxides can selectively target cancer cells while sparing normal cells, thus reducing side effects associated with traditional chemotherapeutics .
2. Antimicrobial Properties
Phosphine oxides are also being explored for their antimicrobial effects. This compound has demonstrated activity against various bacterial strains, making it a candidate for developing new antibiotics. Studies suggest that the compound disrupts bacterial cell membranes, leading to cell death .
3. Drug Development
The compound serves as a scaffold in drug design, particularly for creating inhibitors of enzymes involved in disease processes. Its unique structural characteristics allow for modifications that enhance bioactivity and selectivity towards target proteins .
Material Science Applications
1. Catalysis
this compound is utilized in catalytic processes due to its ability to stabilize reactive intermediates. It has been employed in various organic transformations, facilitating reactions such as cross-coupling and oxidation .
2. Coordination Chemistry
The compound acts as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are valuable in synthesizing new materials with tailored properties for applications in electronics and photonics .
Case Studies
Mechanism of Action
The mechanism by which (5-Aminopyrazin-2-yl)dimethylphosphine oxide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural and Functional Differences Among Analogous Compounds
*Calculated based on core structure and substituents.
Key Observations:
- In contrast, quinoxaline derivatives (e.g., ) exhibit larger π-systems, which may improve stacking interactions but reduce solubility .
- Substituent Effects: The 5-amino group in the target compound increases hydrogen-bond donor capacity, a feature absent in non-aminated analogs like 2-pmpe. This could improve biological target engagement, as seen in DMPO-containing drugs like brigatinib .
- Phosphorus Group Variations : DMPO’s electron-withdrawing nature contrasts with phosphonate esters (e.g., 2-pmpe), which are bulkier and less polar. DMPO’s smaller size and polarity may enhance membrane permeability in drug design .
Coordination Chemistry and Stability
- Metal Coordination: Pyrazole- and pyridine-based DMPO ligands (e.g., ) form stable complexes with Co(II), Cu(II), and lanthanides via the phosphoryl oxygen and heterocyclic nitrogen. Pyrazine’s additional nitrogen may allow for novel binding modes, such as bridging between metal centers .
- Stability Under Oxidative Conditions : DMPO derivatives are more resistant to phosphorus-carbon bond cleavage compared to trialkylphosphine oxides (e.g., trimethylphosphine oxide degrades to methylphosphonic acid under catalytic oxidation) . This stability is critical for pharmaceutical applications .
Biological Activity
(5-Aminopyrazin-2-yl)dimethylphosphine oxide is a phosphine oxide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an aminopyrazine moiety, which is known for its diverse pharmacological properties. The dimethylphosphine oxide (DMPO) group enhances the compound's solubility and biological activity, making it a candidate for various therapeutic applications.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The DMPO group is known to enhance binding affinity and specificity towards these targets, potentially modulating biochemical pathways through inhibition or activation of enzyme activity. This mechanism underlies its potential as a therapeutic agent in cancer treatment and other diseases.
Research Findings
Recent studies have highlighted the compound's efficacy in various biological assays:
- Antitumor Activity : Research indicates that this compound exhibits significant antitumor effects, particularly against non-small cell lung cancer (NSCLC). The incorporation of the DMPO moiety has been shown to increase potency compared to other compounds lacking this feature .
- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on specific kinases involved in cancer progression. For example, it has been shown to inhibit anaplastic lymphoma kinase (ALK), similar to brigatinib, which is a well-known ALK inhibitor .
Case Studies
- Brigatinib Development : The structural similarity between this compound and brigatinib illustrates its potential in drug development. Brigatinib has been effective against ALK-positive NSCLC, with the DMPO fragment significantly enhancing its selectivity and potency .
- In Vitro Studies : In vitro assays have demonstrated that compounds containing the DMPO group can induce apoptosis in cancer cells. This effect is mediated through the modulation of signaling pathways associated with cell survival and proliferation .
Comparison of Biological Activities
| Compound | Activity Type | Target/Mechanism | Reference |
|---|---|---|---|
| (5-Aminopyrazin-2-yl)DMPO | Antitumor | ALK Inhibition | |
| Brigatinib | Antitumor | ALK Inhibition | |
| Other Phosphine Oxides | Varies | Enzyme Modulation |
Summary of Research Findings
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for introducing the dimethylphosphine oxide group into pyrazine-based scaffolds?
- The dimethylphosphine oxide group can be incorporated via nucleophilic substitution or coupling reactions. For pyrazine derivatives, phosphine oxide precursors (e.g., dimethylphosphine oxide, CAS 7211-39-4) are often reacted with halogenated pyrazines under palladium-catalyzed conditions. Kinetic studies suggest using anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis of intermediates. Post-synthesis purification typically involves column chromatography with silica gel and characterization via P NMR to confirm phosphine oxide integrity .
Q. How does the dimethylphosphine oxide moiety influence hydrogen-bonding interactions in molecular recognition studies?
- The phosphoryl oxygen acts as a strong hydrogen-bond acceptor, with a higher binding affinity than sulfones or carbonyls. In brigatinib, this group forms critical interactions with the ALK kinase ATP-binding pocket, enhancing selectivity and potency. Computational studies (e.g., docking with AutoDock Vina) and thermodynamic analyses (ITC) are recommended to map hydrogen-bond networks and quantify binding energies .
Q. What analytical techniques are essential for characterizing (5-Aminopyrazin-2-yl)dimethylphosphine oxide and its derivatives?
- Key methods include:
- P NMR : To confirm the presence of the phosphine oxide group (δ ~25–35 ppm).
- HPLC-MS : For purity assessment and detection of hydrolytic byproducts (e.g., phosphinic acids).
- X-ray crystallography : To resolve stereochemical ambiguities and validate hydrogen-bonding motifs.
- IR spectroscopy : To identify P=O stretching vibrations (~1150–1250 cm) .
Advanced Research Questions
Q. How do structural modifications to the pyrazine ring impact the biological activity of dimethylphosphine oxide derivatives?
- Substitutions at the 5-amino position (e.g., alkylation, acylation) modulate solubility and target affinity. For example, replacing the amino group with a methylsulfone increases polarity, improving aqueous solubility but potentially reducing membrane permeability. Structure-activity relationship (SAR) studies should combine enzymatic assays (e.g., FAK inhibition IC) with logP measurements to optimize pharmacokinetic profiles .
Q. What mechanistic insights explain the tautomerization dynamics of dimethylphosphine oxide derivatives under acidic or basic conditions?
- Under acidic conditions, dimethylphosphine oxide can tautomerize to a trivalent hydroxyphosphine intermediate (via proton transfer), which is susceptible to oxidation or nucleophilic attack. DFT calculations (e.g., B3LYP/6-31G*) reveal a high energy barrier (~25–30 kcal/mol) for tautomerization, necessitating catalytic pathways (e.g., Lewis acids) for practical applications. Monitoring via in situ P NMR at varying pH is advised to track tautomeric equilibria .
Q. How can researchers address contradictions in reported oxidative stability data for dimethylphosphine oxide-containing compounds?
- Discrepancies arise from varying experimental conditions (e.g., O concentration, temperature). For example, Pd/C-catalyzed oxidation in water at 90°C cleaves P–C bonds sequentially, yielding methylphosphonic acid as the terminal product. To reconcile
- Standardize oxidation protocols using controlled O flow reactors.
- Employ LC-MS to identify transient intermediates (e.g., dimethylphosphinic acid).
- Compare kinetic profiles under inert vs. oxidative atmospheres .
Q. What strategies mitigate synthetic challenges in achieving enantiomeric purity for P-stereogenic dimethylphosphine oxides?
- Chiral auxiliaries (e.g., menthol-derived phosphines) or asymmetric catalysis (e.g., Rh-catalyzed hydrophosphinylation) can induce stereoselectivity. Post-synthesis resolution via chiral HPLC (e.g., Chiralpak IA column) or enzymatic kinetic resolution is recommended. H NMR with chiral shift reagents (e.g., Eu(hfc)) provides rapid enantiopurity assessment .
Methodological Considerations Table
| Research Aspect | Recommended Techniques | Key Parameters to Monitor |
|---|---|---|
| Synthesis | Pd-catalyzed coupling, P NMR | Reaction yield, phosphine oxide purity |
| Hydrogen-Bond Analysis | ITC, molecular docking (AutoDock Vina) | Binding affinity (K), enthalpy change (ΔH) |
| Oxidative Stability | LC-MS, controlled O reactors | Intermediate formation rates, P–C bond cleavage |
| Enantiomeric Resolution | Chiral HPLC, Rh-catalyzed hydrophosphinylation | Enantiomeric excess (ee), retention time |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
